
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Overview
Description
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine, also known as N3-L-Phenylalanine Dicyclohexylamine, is a compound that contains an azide group attached to the amino acid L-Phenylalanine. This compound is often used in peptide synthesis and click chemistry due to its reactive azide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves the protection of the amino group of L-Phenylalanine, followed by the introduction of the azide group. One common method involves the use of tert-butoxycarbonyl (Boc) protection, followed by azidation using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The Boc group is then removed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate.
Major Products Formed
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antithrombotic agent. Research indicates that derivatives of this compound can inhibit serine proteases involved in the coagulation cascade, particularly thrombin and factor Xa. This inhibition is crucial for treating conditions such as deep vein thrombosis and myocardial infarction .
Drug Development
In drug formulation, (2S)-2-azido-3-phenylpropanoic acid serves as a precursor for synthesizing various bioactive compounds. Its azide functional group allows for click chemistry applications, facilitating the creation of complex molecular architectures useful in drug discovery .
Biochemical Studies
The compound is utilized in studies aimed at understanding enzyme mechanisms and interactions. For instance, its derivatives have been used to probe the active sites of proteases, providing insights into their catalytic mechanisms and potential inhibitory strategies .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is primarily based on the reactivity of its azide group. The azide group can participate in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate in organic synthesis. In biological systems, the azide group can be used to label proteins and other biomolecules, allowing for the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
N3-L-Cit-OH DCHA: Another azide-containing amino acid derivative used in click chemistry.
N3-Phe-OH CHA: A similar compound with a different counterion.
Uniqueness
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is unique due to its combination of the azide group and the L-Phenylalanine backbone, making it particularly useful in peptide synthesis and click chemistry. Its reactivity and versatility make it a valuable tool in various scientific and industrial applications.
Biological Activity
(2S)-2-azido-3-phenylpropanoic acid, often referred to in conjunction with N-cyclohexylcyclohexanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₉N₃O₂
- IUPAC Name : (2S)-2-azido-3-phenylpropanoic acid
- CAS Number : 79410-36-9
This compound features an azido group, which is known for its reactivity and potential applications in click chemistry, making it a versatile building block in drug design.
Antithrombotic Properties
Research has indicated that derivatives of (2S)-2-azido-3-phenylpropanoic acid may exhibit antithrombotic activities. A patent describes various heterocyclic derivatives that include this compound and their use as antithrombotic agents. These compounds were shown to inhibit platelet aggregation and thrombus formation in vitro, suggesting a potential therapeutic application in preventing thrombosis .
The biological activity of (2S)-2-azido-3-phenylpropanoic acid is primarily attributed to its ability to interact with specific biological targets. The azido group can facilitate the formation of covalent bonds with proteins, potentially modifying their function. This reactivity is crucial for the development of targeted therapies that can inhibit specific pathways involved in diseases such as cancer and cardiovascular disorders.
In Vitro Studies
In vitro studies have demonstrated that (2S)-2-azido-3-phenylpropanoic acid can modulate enzymatic activities related to inflammation and coagulation. For instance, one study showed that this compound inhibited the activity of cyclooxygenase enzymes, which are critical in the inflammatory response .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds containing the azido group may have favorable absorption characteristics when administered orally. The stability of the azido group under physiological conditions is a key factor influencing the bioavailability of these compounds .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2-azido-3-phenylpropanoic acid and N-cyclohexylcyclohexanamine?
- Answer :
- (2S)-2-azido-3-phenylpropanoic acid : Synthesis typically involves stereoselective azide introduction to a phenylpropanoic acid backbone. For example, azide groups can be introduced via nucleophilic substitution of a hydroxyl or halide group using NaN₃ under controlled pH and temperature (similar to methods in for boronohexanoic acids) .
- N-cyclohexylcyclohexanamine : Cyclohexylamine derivatives are often synthesized via reductive amination of cyclohexanone with cyclohexylamine using catalysts like Pd/C or PtO₂ under hydrogenation conditions (analogous to cyclohexanol derivatives in ) .
Q. How can the stereochemical purity of (2S)-2-azido-3-phenylpropanoic acid be validated?
- Answer :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and polarimetric detection to confirm enantiomeric excess.
- Compare experimental optical rotation values (e.g., [α]D²⁵) with literature data (see for analogous amino acid derivatives) .
- X-ray crystallography or NOESY NMR can resolve absolute configuration (as in for structurally similar phosphorylated compounds) .
Q. What analytical techniques are critical for characterizing N-cyclohexylcyclohexanamine?
- Answer :
- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and cyclohexane ring vibrations (C-H bending at ~1450 cm⁻¹).
- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.0–2.5 ppm) and amine protons (δ 1.5–2.0 ppm, broad).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₃N) .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the azide group in (2S)-2-azido-3-phenylpropanoic acid under physiological conditions?
- Answer :
- The azide group’s stability is pH-dependent. In acidic conditions (pH < 5), protonation of the β-carboxylic acid reduces electron withdrawal, decreasing azide reactivity.
- Computational studies (DFT) can model transition states for azide decomposition, while Arrhenius plots from kinetic assays (e.g., monitoring N₂ release via gas chromatography) quantify thermal stability (methods akin to ’s phosphorylation analysis) .
Q. How does N-cyclohexylcyclohexanamine interact with lipid bilayers or protein targets?
- Answer :
- Lipid Bilayers : Use fluorescence anisotropy or DSC to study partitioning into model membranes. The cyclohexyl groups enhance hydrophobicity, favoring localization in lipid tails (similar to arylcyclohexylamines in ) .
- Protein Targets : SPR or ITC assays can measure binding affinity to receptors (e.g., sigma-1). Molecular docking (AutoDock Vina) predicts binding poses based on cyclohexane ring conformation .
Q. What strategies mitigate racemization during the synthesis of (2S)-2-azido-3-phenylpropanoic acid?
- Answer :
- Use low-temperature conditions (<0°C) during azide introduction to minimize base-catalyzed epimerization.
- Employ bulky protecting groups (e.g., tert-butyl esters) to sterically hinder the α-carbon (see for tert-butyl oxazinane intermediates) .
- Monitor enantiomeric purity in real-time using inline CD spectroscopy .
Q. How can the reactivity of (2S)-2-azido-3-phenylpropanoic acid in click chemistry be optimized for bioconjugation?
- Answer :
- CuAAC Optimization : Adjust Cu(I) catalyst concentration (e.g., 1–5 mol% TBTA-CuBr) and reaction time (2–24 hrs).
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives to avoid copper toxicity in biological systems (methods as in ’s phosphonate coupling) .
Q. Methodological Considerations
Q. What chromatographic methods resolve diastereomers of N-cyclohexylcyclohexanamine derivatives?
- Answer :
- Normal-Phase HPLC : Use silica columns with hexane:isopropanol (95:5) + 0.1% diethylamine for amine resolution.
- Chiral GC : Cyclodextrin-based columns (e.g., Astec Chiraldex) for enantiomeric separation (see for thioxomethyl derivatives) .
Q. How do solvent polarity and temperature affect the conformational flexibility of N-cyclohexylcyclohexanamine?
- Answer :
- NMR VT Studies : Variable-temperature ¹H NMR in DMSO-d₆ or CDCl₃ reveals chair-chair interconversion barriers (ΔG‡ ~50–60 kJ/mol).
- DFT Calculations : Simulate solvent effects on cyclohexane ring puckering using Gaussian09 with PCM solvation models .
Q. Data Contradictions & Validation
- vs. 20 : While emphasizes tert-butyl intermediates for steric protection, uses phosphorylation for stability. Researchers should test both approaches for azide retention .
- vs. 12 : Cyclohexylamine derivatives in show higher hydrophobicity than phenylamino analogs in , necessitating tailored purification protocols .
Properties
IUPAC Name |
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)/t;8-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAIZEHUGUEJRK-WDBKTSHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746322 | |
Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79410-36-9 | |
Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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